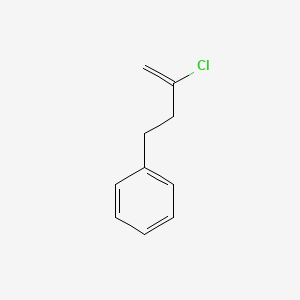

(3-Chlorobut-3-en-1-yl)benzene

Beschreibung

BenchChem offers high-quality (3-Chlorobut-3-en-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorobut-3-en-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chlorobut-3-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJZGXKWTBASIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617712 | |

| Record name | (3-Chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62692-39-1 | |

| Record name | (3-Chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(3-Chlorobut-3-en-1-yl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

Chemical Structure and Properties

(3-Chlorobut-3-en-1-yl)benzene, with the chemical formula , features a chlorinated butenyl side chain attached to a benzene ring. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that (3-Chlorobut-3-en-1-yl)benzene exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

Cytotoxicity assays have demonstrated that (3-Chlorobut-3-en-1-yl)benzene can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7), showing significant cell viability reduction at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of (3-Chlorobut-3-en-1-yl)benzene can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural destabilization.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to this compound leads to increased ROS production, contributing to oxidative stress and subsequent cellular damage.

- Enzyme Inhibition : Preliminary data suggest that (3-Chlorobut-3-en-1-yl)benzene may inhibit specific enzymes involved in metabolic pathways, further affecting cell viability.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of (3-Chlorobut-3-en-1-yl)benzene against common pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.

Cancer Cell Line Research

A significant study focused on the cytotoxic effects of (3-Chlorobut-3-en-1-yl)benzene on various cancer cell lines. Results demonstrated that the compound induced apoptosis through ROS-mediated pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with higher concentrations of the compound.

Safety and Toxicity

While promising, the safety profile of (3-Chlorobut-3-en-1-yl)benzene requires careful consideration. Toxicological assessments indicate potential hazards associated with high concentrations, necessitating further research into its long-term effects and mechanisms of toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.